An In-depth Technical Guide to the Chemical Properties of 7-Fluoro-1-benzofuran-2-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 7-Fluoro-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-1-benzofuran-2-carbaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom at the 7-position of the benzofuran scaffold, coupled with the reactive aldehyde functionality at the 2-position, imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of 7-Fluoro-1-benzofuran-2-carbaldehyde, including its synthesis, spectroscopic characterization, reactivity, and potential applications in drug discovery. The content is structured to offer both foundational knowledge and practical insights for researchers engaged in the design and synthesis of new molecular entities.
Introduction: The Significance of Fluorinated Benzofurans in Medicinal Chemistry
Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[3] In the context of the benzofuran scaffold, the introduction of a fluorine atom can significantly influence the molecule's electronic properties and biological profile. 7-Fluoro-1-benzofuran-2-carbaldehyde serves as a versatile building block for the synthesis of more complex fluorinated benzofuran derivatives with potential therapeutic applications.[4][5]
Molecular Structure and Physicochemical Properties
The chemical structure of 7-Fluoro-1-benzofuran-2-carbaldehyde consists of a benzofuran ring system with a fluorine atom substituted at the 7-position and a carbaldehyde group at the 2-position.
Table 1: Physicochemical Properties of 7-Fluoro-1-benzofuran-2-carbaldehyde (Predicted)
| Property | Value | Source |
| Molecular Formula | C₉H₅FO₂ | N/A |
| Molecular Weight | 164.14 g/mol | N/A |
| Appearance | Pale yellow solid or oil | General observation for similar compounds |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | General chemical knowledge |
| logP | ~2.0 (Predicted) | Cheminformatics prediction |
Synthesis of 7-Fluoro-1-benzofuran-2-carbaldehyde
The synthesis of 7-Fluoro-1-benzofuran-2-carbaldehyde can be approached through several established methods for the formylation of aromatic and heteroaromatic compounds. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Vilsmeier-Haack Formylation of 7-Fluorobenzofuran
A common and effective method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide derivative such as N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack reaction workflow for the synthesis of 7-Fluoro-1-benzofuran-2-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve 7-fluorobenzofuran (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 7-Fluoro-1-benzofuran-2-carbaldehyde.
Reimer-Tiemann Formylation of 3-Fluorophenol Derivatives
An alternative approach involves the Reimer-Tiemann reaction, which is used for the ortho-formylation of phenols.[6][9] This reaction typically employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH). While this method is classic for phenol formylation, its application to produce benzofuran aldehydes would require a multi-step sequence starting from a suitably substituted phenol.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the benzofuran ring system. The aldehydic proton should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the furan and benzene rings will exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to resonate in the downfield region, around δ 180-190 ppm. The carbon atoms attached to the fluorine and oxygen atoms will also show characteristic chemical shifts, and the C-F coupling will be observable.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 7-Fluoro-1-benzofuran-2-carbaldehyde
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | 9.8 (s, 1H) | 185.0 |
| C2 | - | 155.0 |
| C3 | 7.5 (s, 1H) | 115.0 |
| C3a | - | 125.0 |
| C4 | 7.3 (dd, 1H) | 120.0 |
| C5 | 7.2 (t, 1H) | 128.0 |
| C6 | 7.4 (d, 1H) | 118.0 (d, J_CF) |
| C7 | - | 150.0 (d, J_CF) |
| C7a | - | 145.0 |
Note: These are predicted values and may vary from experimental data. Coupling constants (J) are not predicted but would be crucial for definitive assignment.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the aldehyde, C=C stretching vibrations of the aromatic system, and the C-F stretching vibration.[13]
Table 3: Predicted IR Absorption Frequencies for 7-Fluoro-1-benzofuran-2-carbaldehyde
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) |
| Aldehyde C-H | Stretch | 2850-2750 |
| Aromatic C-H | Stretch | 3100-3000 |
| Carbonyl (C=O) | Stretch | 1700-1680 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-O-C (ether) | Stretch | 1250-1050 |
| C-F | Stretch | 1100-1000 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation pattern will likely involve the loss of the formyl radical (•CHO) to give a stable benzofuranyl cation, and potentially the loss of carbon monoxide (CO) from the molecular ion.[9][14]
Caption: Plausible mass fragmentation pathway for 7-Fluoro-1-benzofuran-2-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The aldehyde group at the 2-position of 7-Fluoro-1-benzofuran-2-carbaldehyde is a versatile functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition reactions. This allows for the introduction of a wide range of substituents. Examples include:
-
Grignard Reactions: Reaction with Grignard reagents (R-MgX) will produce secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides will yield alkenes.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., NaBH₃CN) will form secondary or tertiary amines.
Oxidation and Reduction
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (7-fluoro-1-benzofuran-2-carboxylic acid) using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol (7-fluoro-1-benzofuran-2-yl)methanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Condensation Reactions
The aldehyde can participate in various condensation reactions to form new carbon-carbon bonds, such as:
-
Knoevenagel Condensation: Reaction with active methylene compounds.
-
Henry Reaction: Reaction with nitroalkanes.
Potential Applications in Drug Development
The unique combination of a fluorinated benzofuran scaffold and a reactive aldehyde group makes 7-Fluoro-1-benzofuran-2-carbaldehyde an attractive starting material for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde allows for the facile introduction of diverse pharmacophores.
Derivatives of 7-Fluoro-1-benzofuran-2-carbaldehyde could be explored for a range of therapeutic targets. The benzofuran nucleus is a known pharmacophore for various biological activities, and the introduction of fluorine can further modulate these properties.[4][15] For example, fluorinated benzofuran derivatives have been investigated as potential anti-inflammatory and anticancer agents.[4] The aldehyde functionality can be used to synthesize imines, hydrazones, and other derivatives that have shown promising antimicrobial and anticancer activities.
Safety and Handling
Detailed safety information for 7-Fluoro-1-benzofuran-2-carbaldehyde is not extensively documented. However, based on the general properties of aromatic aldehydes and fluorinated compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
7-Fluoro-1-benzofuran-2-carbaldehyde is a valuable and versatile building block for the synthesis of novel fluorinated heterocyclic compounds with potential applications in drug discovery. Its synthesis can be achieved through established formylation reactions, and its chemical properties are dictated by the interplay of the fluorinated benzofuran core and the reactive aldehyde functionality. This guide provides a foundational understanding of its chemistry, which can aid researchers in the design and development of new therapeutic agents. Further experimental studies are warranted to fully elucidate its spectroscopic properties, reactivity, and biological activity.
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